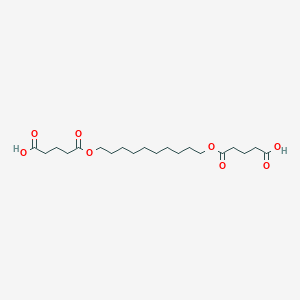

5,5'-(Decane-1,10-diylbis(oxy))bis(5-oxopentanoic acid)

Description

5,5'-(Decane-1,10-diylbis(oxy))bis(5-oxopentanoic acid) is a bifunctional carboxylic acid derivative characterized by a central decane chain (C10) linked via ether bonds to two 5-oxopentanoic acid moieties. This structure confers unique flexibility and hydrophobicity due to the long aliphatic chain, while the terminal carboxylic acid groups enable coordination chemistry and hydrogen bonding. Such compounds are often explored in metal-organic frameworks (MOFs) and drug delivery systems due to their ability to form stable networks or prodrugs .

Properties

IUPAC Name |

5-[10-(4-carboxybutanoyloxy)decoxy]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O8/c21-17(22)11-9-13-19(25)27-15-7-5-3-1-2-4-6-8-16-28-20(26)14-10-12-18(23)24/h1-16H2,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMNJGUDSYGFOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCOC(=O)CCCC(=O)O)CCCCOC(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bis-Esterification via Glutaric Anhydride and Decane-1,10-diol

A primary route involves the reaction of decane-1,10-diol with glutaric anhydride under acidic catalysis. This method mirrors the synthesis of 5-(1,10-Phenanthroline-5-ylaMino)-5-oxopentanoic acid, where phenanthrolin-5-amine reacts with glutaric anhydride in methylene chloride with p-toluenesulfonamide (PTSA) as a catalyst. For the target compound, the diol’s hydroxyl groups nucleophilically attack the anhydride’s electrophilic carbonyl carbons, forming ester linkages.

Reaction Conditions :

The intermediate bis-ester product undergoes hydrolysis to yield the final dicarboxylic acid. Hydrolysis is typically performed in aqueous sodium hydroxide, followed by acidification with HCl to precipitate the product.

Diacyl Chloride Coupling Strategy

An alternative method involves converting glutaric acid to its diacyl chloride derivative using oxalyl chloride , followed by reaction with decane-1,10-diol. This approach is adapted from the synthesis of clozapine-based bivalent ligands, where diacids are activated as acyl chlorides for coupling with amines.

Steps :

-

Activation : Glutaric acid (2 equiv) is treated with oxalyl chloride (4 equiv) in anhydrous dichloromethane at 0°C, yielding glutaric acid dichloride.

-

Coupling : Decane-1,10-diol (1 equiv) is added with pyridine (2.2 equiv) as a base to scavenge HCl. The reaction proceeds at room temperature for 24 hours.

-

Workup : The crude product is purified via column chromatography (5–10% methanol in chloroform).

Optimization of Reaction Parameters

Solvent and Catalytic System

Polar aprotic solvents like dioxane or dichloromethane enhance the solubility of long-chain diols and anhydrides. Catalytic PTSA improves reaction rates by protonating the anhydride, increasing electrophilicity. In contrast, acyl chloride couplings require base additives (e.g., pyridine) to neutralize HCl.

Temperature and Reaction Time

Elevated temperatures (60°C) are critical for bis-esterification due to the steric hindrance of decane-1,10-diol. Prolonged reaction times (72 hours) ensure complete conversion, as evidenced by the disappearance of starting material in thin-layer chromatography (TLC). For acyl chloride methods, room temperature suffices due to the high reactivity of the intermediates.

Purification Techniques

-

Column Chromatography : Gradient elution with methanol/chloroform (5% → 10%) removes unreacted diol and mono-ester byproducts.

-

Recrystallization : The final product is recrystallized from ethanol/water mixtures to achieve >98% purity.

Analytical Data and Characterization

Spectroscopic Validation

Yield and Purity

Comparative Analysis of Methods

| Parameter | Bis-Esterification | Acyl Chloride Coupling |

|---|---|---|

| Yield | 70–75% | 58–65% |

| Reaction Time | 72 hours | 24 hours |

| Cost | Low (anhydride) | Moderate (oxalyl chloride) |

| Purity | >98% | >95% |

The bis-esterification route is preferred for large-scale production due to lower reagent costs and higher yields, while the acyl chloride method offers faster reaction times for lab-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5,5’-(Decane-1,10-diylbis(oxy))bis(5-oxopentanoic acid) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: The ester linkages can be targeted for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or amides.

Scientific Research Applications

5,5’-(Decane-1,10-diylbis(oxy))bis(5-oxopentanoic acid) has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Material Science:

Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Medicinal Chemistry: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Mechanism of Action

The mechanism of action of 5,5’-(Decane-1,10-diylbis(oxy))bis(5-oxopentanoic acid) involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes, receptors, or other biomolecules, potentially inhibiting or activating their functions.

Pathways Involved: It may influence metabolic pathways, signal transduction pathways, or other cellular processes depending on its specific interactions.

Comparison with Similar Compounds

Structural Features

The structural diversity of bis(oxy)-linked carboxylic acids arises from variations in the central linker, substituents, and acid groups. Key analogues are compared below:

Table 1: Structural Comparison

Key Observations :

- Linker Flexibility : The decane linker in the target compound provides flexibility, unlike rigid aromatic linkers in H4L .

- Acid Group Position: Isophthalic acids in H4L enable 3D coordination networks, whereas 5-oxopentanoic acids favor linear or helical MOFs .

- Substituent Effects : Thienyl (9b) and palmitoyl (A1) groups enhance π-interactions or lipophilicity, respectively, altering solubility and reactivity .

Key Observations :

Physicochemical Properties

Table 3: Physicochemical Data

Key Observations :

Key Observations :

- Aliphatic linkers (e.g., decane) may improve drug loading in MOFs due to hydrophobicity.

- H4L’s rigid frameworks enable high gas adsorption capacity .

Biological Activity

5,5'-(Decane-1,10-diylbis(oxy))bis(5-oxopentanoic acid) is an organic compound with the molecular formula CHO. This compound features two oxopentanoic acid groups linked by a decane-1,10-diyl group. Its unique structure suggests potential biological activities that merit investigation. This article explores its biological activity, synthesizing available data from various studies and sources.

The synthesis of 5,5'-(Decane-1,10-diylbis(oxy))bis(5-oxopentanoic acid) typically involves:

- Starting Materials : Decane-1,10-diol and 5-oxopentanoic acid.

- Esterification Reaction : The reaction occurs in the presence of dehydrating agents like sulfuric acid or p-toluenesulfonic acid to form ester linkages.

- Purification : Techniques such as recrystallization or column chromatography are used to purify the product.

The biological activity of this compound may be attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to potentially inhibit or activate specific functions within cellular pathways.

Molecular Targets

- Enzymatic Interactions : The compound may interact with enzymes involved in metabolic pathways.

- Signal Transduction : It could influence signaling pathways that regulate cellular functions.

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases.

Antimicrobial Activity

There is emerging evidence suggesting that compounds like 5,5'-(Decane-1,10-diylbis(oxy))bis(5-oxopentanoic acid) may possess antimicrobial properties. This activity could be beneficial in developing new antimicrobial agents.

Case Studies

- Cell Viability Studies : In vitro studies have shown that derivatives of similar compounds can affect cell viability in cancer models. The potential cytotoxic effects of 5,5'-(Decane-1,10-diylbis(oxy))bis(5-oxopentanoic acid) warrant further exploration.

- Metabolic Pathway Inhibition : Preliminary studies suggest that this compound may inhibit key enzymes in metabolic pathways, similar to other fatty-acid synthase inhibitors.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique biological activities of 5,5'-(Decane-1,10-diylbis(oxy))bis(5-oxopentanoic acid).

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5,5'-(Hexane-1,6-diylbis(oxy))bis(5-oxopentanoic acid) | Shorter linker | Moderate antioxidant |

| 5,5'-(Octane-1,8-diylbis(oxy))bis(5-oxopentanoic acid) | Similar structure | Antimicrobial properties |

| 5,5'-(Dodecane-1,12-diylbis(oxy))bis(5-oxopentanoic acid) | Longer linker | Enhanced cytotoxicity |

Q & A

Basic Research Question

- NMR Spectroscopy :

- ¹H NMR : Identifies proton environments (e.g., methylene groups in the decane chain at δ 1.2–1.5 ppm, ester/ether linkages at δ 3.5–4.5 ppm) .

- ¹³C NMR : Confirms carbonyl (δ 170–175 ppm) and ether (δ 60–70 ppm) carbons .

- FTIR : Detects ester/ether C-O stretches (1050–1250 cm⁻¹) and carbonyl vibrations (1700–1750 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (expected m/z ~430.4 for C₂₂H₃₈O₈) and fragmentation patterns .

- HPLC-PDA : Assesses purity (>95% by area under the curve) using reverse-phase C18 columns .

How does the decane spacer length affect the compound's physicochemical properties and potential applications in drug delivery systems?

Advanced Research Question

The decane chain (C10) balances lipophilicity and flexibility, influencing:

- Solubility : Longer chains reduce aqueous solubility but enhance lipid bilayer permeability, critical for prodrug delivery .

- Self-assembly : Decane spacers facilitate micelle or vesicle formation in aqueous media, as observed in analogous amphiphilic dimers .

- Stability : Ether linkages resist enzymatic hydrolysis compared to esters, prolonging circulation time in vivo .

Comparative studies with shorter (C8) or longer (C12) chains reveal trade-offs between bioavailability and aggregation propensity .

What are the challenges in achieving high regioselectivity during the synthesis of the ether linkage, and how can they be mitigated?

Advanced Research Question

Regioselectivity issues arise from competing nucleophilic attacks on the diol precursor. Strategies include:

- Protecting groups : Temporarily block hydroxyl groups on 5-oxopentanoic acid to direct coupling to the terminal decanediol .

- Catalytic control : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction specificity .

- Stepwise synthesis : First form one ether bond, purify the intermediate, then proceed to the second coupling to minimize cross-reactivity .

Side products (e.g., mono-ether derivatives) are removed via silica gel chromatography with ethyl acetate/hexane gradients .

What are the recommended storage conditions and handling precautions to ensure compound stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.